[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate
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Overview
Description
[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate is a complex organic compound with a unique tetracyclic structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of interest for various chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[74002,704,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of [(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(4R,6R,7S,8R)-11-(3-hydroxypropylamino)-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
- [(4R,6R,7S,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
- [(4R,6R,7S,8R)-7-methoxy-12-methyl-11-(2-methylprop-2-enylamino)-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Uniqueness
[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate stands out due to its unique combination of functional groups and its tetracyclic structure. This uniqueness contributes to its diverse reactivity and wide range of applications in scientific research .
Properties
CAS No. |
41515-28-0 |
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Molecular Formula |
C18H24N4O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C18H24N4O6/c1-8-12(19)15(25)11-9(7-28-17(26)20-4-5-23)18(27-3)16-10(21(16)2)6-22(18)13(11)14(8)24/h9-10,16,23H,4-7,19H2,1-3H3,(H,20,26)/t9-,10+,16+,18-,21?/m0/s1 |
InChI Key |
VBSMCTFXCWYCQY-RLRFVNGWSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]4[C@H]([C@]3([C@H]2COC(=O)NCCO)OC)N4C)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)NCCO)OC)N4C)N |
Origin of Product |
United States |
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